2-Amino-4-(benzyloxy)-5-methoxybenzoic acid
Overview
Description
2-Amino-4-(benzyloxy)-5-methoxybenzoic acid is a useful research compound. Its molecular formula is C15H15NO4 and its molecular weight is 273.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Approaches : The synthesis of derivatives related to 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid involves intricate chemical pathways. For example, the synthesis of 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, begins with methylation of dimethyl sulfate, followed by several reaction steps including methylation, ethylation, and oxidation, yielding a total yield of 24.5%. The chemical structure of the compound is confirmed through various spectroscopic methods (Wang Yu, 2008).
Potential for Biological Activities
Antimicrobial Activity : Certain benzamide derivatives, including those related to this compound, have demonstrated antimicrobial and antioxidant activities. A study identified compounds isolated from endophytic Streptomyces with notable antimicrobial properties. Similarly, the antimicrobial activity of pyridine derivatives has been noted, indicating the potential of these compounds in medical applications (Xue-Qiong Yang et al., 2015), (N. Patel et al., 2011).
Material Sciences and Chemical Engineering
Polyaniline Doping : Derivatives of benzoic acid, similar to this compound, are used as dopants for polyaniline, significantly affecting its conductivity and physical properties. Such materials find applications in advanced technologies, indicating the potential for these compounds in the development of electronic materials (C. A. Amarnath & S. Palaniappan, 2005).
Pharmaceutical Research
Antitumor Properties : Derivatives of this compound have shown promise in antitumor applications. A study on novel 2-(4-aminophenyl)benzothiazoles, structurally similar to the compound , revealed highly selective and potent antitumor properties, indicating the potential of these compounds in cancer therapy (T. Bradshaw et al., 2002).
Mechanism of Action
Target of Action
It is known that similar compounds have been found to targetLeukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions.
Mode of Action
The compound’s benzyloxy group might undergo reactions at the benzylic position, which can be resonance stabilized . This suggests that the compound could interact with its targets through mechanisms involving free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
Related compounds have been used in the synthesis of 2-amino-4-hydroxybutanoic acid, which is involved in various biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the degradation of similar compounds in wastewater has been studied, suggesting that environmental conditions could affect the stability and activity of 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid .
Properties
IUPAC Name |
2-amino-5-methoxy-4-phenylmethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-19-13-7-11(15(17)18)12(16)8-14(13)20-9-10-5-3-2-4-6-10/h2-8H,9,16H2,1H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJFMVXMHCGPSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)O)N)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60450188 | |
Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155666-33-4 | |
Record name | 2-Amino-4-(benzyloxy)-5-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60450188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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